The compound "1-(2-Fluorophenyl)cyclohexanecarboxylic acid" is a fluorinated organic molecule that has garnered interest due to the unique properties imparted by the fluorine atom. Fluorinated compounds are often characterized by their increased stability, lipophilicity, and ability to modulate biological activity, making them valuable in various fields such as medicinal chemistry and materials science. The papers provided offer insights into the synthesis and reactivity of related fluorinated cyclohexane and cyclopropane derivatives, which can help in understanding the broader context of fluorinated compounds' chemistry and applications.
Fluorinated compounds have found applications across a wide range of fields. In medicinal chemistry, the introduction of fluorine into drug molecules can improve their metabolic stability, alter their pharmacokinetic properties, and enhance their ability to bind to biological targets. The synthesis methods described for fluorinated cyclopropanes and cyclohexanes could be applied to the development of new pharmaceuticals with improved efficacy and safety profiles1 2. In materials science, fluorinated compounds are used to create high-performance polymers and coatings due to their thermal stability and resistance to degradation. The unique reactivity of fluorinated cyclohexanes, as discussed in the elimination reactions, could lead to the development of novel materials with specific desired properties3.
The synthesis of 1-(2-fluorophenyl)cyclohexanecarboxylic acid typically involves several key steps:
The molecular structure of 1-(2-fluorophenyl)cyclohexanecarboxylic acid can be described using its IUPAC name, which indicates that it contains a cyclohexane ring substituted with a carboxylic acid group and a fluorinated phenyl group.
C1CCC(CC1)(C2=CC=CC=C2F)C(=O)O
, indicating the connectivity of atoms in the molecule.
1-(2-Fluorophenyl)cyclohexanecarboxylic acid can participate in several types of chemical reactions due to its functional groups:
The mechanism of action for 1-(2-fluorophenyl)cyclohexanecarboxylic acid primarily involves its interaction with biological targets:
The physical and chemical properties of 1-(2-fluorophenyl)cyclohexanecarboxylic acid are summarized as follows:
Property | Value |
---|---|
Molecular Weight | 222.26 g/mol |
Melting Point | Not available |
Boiling Point | 356 °C at 760 mmHg |
Density | Estimated at 1.1041 g/cm³ |
Flash Point | 169.1 °C |
Safety Classification | Warning (H315-H319-H335) |
These properties indicate that the compound is relatively stable under standard conditions but requires careful handling due to its potential hazards .
1-(2-Fluorophenyl)cyclohexanecarboxylic acid has several applications in scientific research:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: